molecular formula C10H12ClO4PS B13747884 1-(p-Chlorophenylthio)vinyl dimethyl phosphate CAS No. 2595-53-1

1-(p-Chlorophenylthio)vinyl dimethyl phosphate

Cat. No.: B13747884
CAS No.: 2595-53-1
M. Wt: 294.69 g/mol
InChI Key: GRILGJQNEPSNMX-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate is an organophosphorus compound with the molecular formula C10H12ClO4PS It is known for its unique chemical structure, which includes a chlorophenyl group, a sulfanyl group, and a dimethyl phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate typically involves the reaction of 4-chlorothiophenol with dimethyl phosphite in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-chlorothiophenol attacks the phosphorus atom of dimethyl phosphite, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the phosphate group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified phosphate derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved may include phosphorylation or dephosphorylation processes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)thioethanol
  • 1-(4-chlorophenyl)thioacetate
  • 1-(4-chlorophenyl)thioethane

Uniqueness

1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate is unique due to its combination of a chlorophenyl group, a sulfanyl group, and a dimethyl phosphate group

Properties

CAS No.

2595-53-1

Molecular Formula

C10H12ClO4PS

Molecular Weight

294.69 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate

InChI

InChI=1S/C10H12ClO4PS/c1-8(15-16(12,13-2)14-3)17-10-6-4-9(11)5-7-10/h4-7H,1H2,2-3H3

InChI Key

GRILGJQNEPSNMX-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC)OC(=C)SC1=CC=C(C=C1)Cl

Origin of Product

United States

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